2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine
描述
2-(4-Chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is commonly referred to as CERC-501 and is a selective kappa opioid receptor antagonist. The purpose of
科学研究应用
CERC-501 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain and has been investigated as a potential treatment for depression, anxiety, and substance abuse disorders. Additionally, CERC-501 has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
CERC-501 acts as a selective kappa opioid receptor antagonist, which means that it blocks the activity of kappa opioid receptors in the brain. Kappa opioid receptors are involved in the regulation of pain, stress, and mood. By blocking these receptors, CERC-501 can modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
CERC-501 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and improve cognitive function. Additionally, CERC-501 has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the advantages of CERC-501 is that it is a highly selective kappa opioid receptor antagonist, which means that it is less likely to have off-target effects. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation of CERC-501 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on CERC-501. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further studies are needed to investigate its potential as a treatment for substance abuse disorders. Finally, more research is needed to understand the long-term safety and efficacy of CERC-501 in humans.
Conclusion:
In conclusion, CERC-501 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a selective kappa opioid receptor antagonist and has been shown to have analgesic effects, reduce anxiety-like behavior, and improve cognitive function in animal models. While it has several advantages for lab experiments, such as its selectivity and safety profile, more research is needed to fully understand its potential as a therapeutic agent.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAVACPDPVBMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。